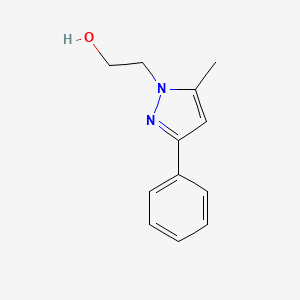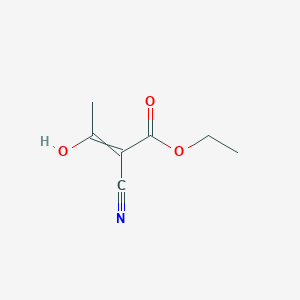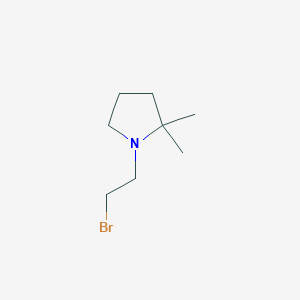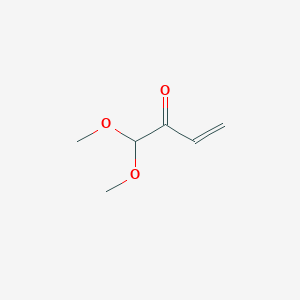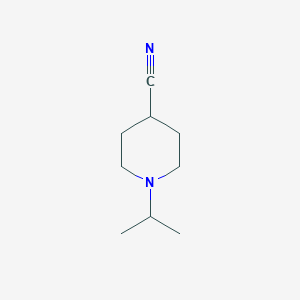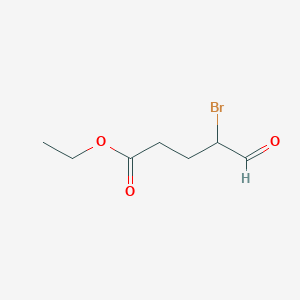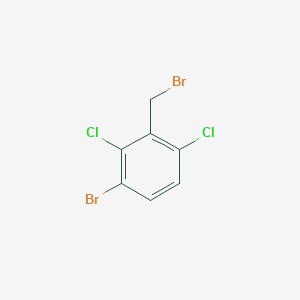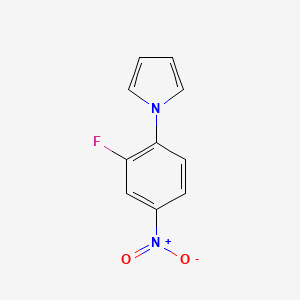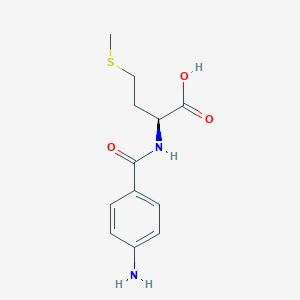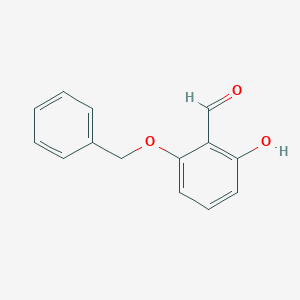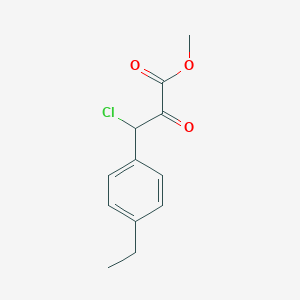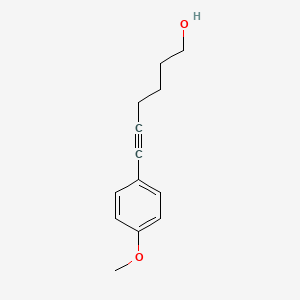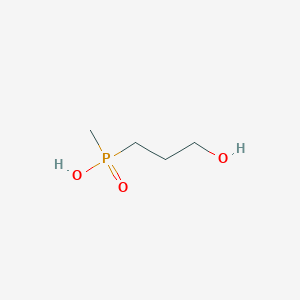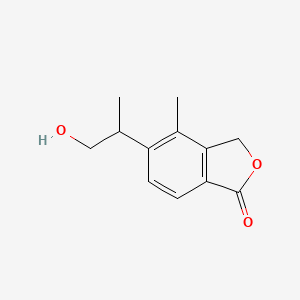
5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one
Overview
Description
5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one is a chemical compound with a complex structure that includes a benzofuran ring substituted with hydroxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives with different substituents, such as:
- 2-hydroxy-2-methylpropiophenone
- 2-hydroxy-4-methylpropiophenone
Uniqueness
What sets 5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable for certain applications where other benzofuran derivatives may not be as effective.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O3/c1-7(5-13)9-3-4-10-11(8(9)2)6-15-12(10)14/h3-4,7,13H,5-6H2,1-2H3 |
InChI Key |
QSGDBIYQCVBYIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1COC2=O)C(C)CO |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
